6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the esterification of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . Additionally, it may interfere with viral enzymes, preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl benzoate
Uniqueness
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate stands out due to its unique combination of a chloro group and an ethyl group on the chromen ring, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C19H15ClO5 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C19H15ClO5/c1-3-11-8-18(21)24-16-10-17(15(20)9-14(11)16)25-19(22)12-4-6-13(23-2)7-5-12/h4-10H,3H2,1-2H3 |
InChI Key |
FHTPAGXHXAETAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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